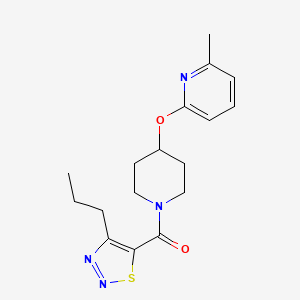

Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

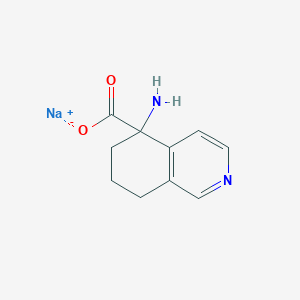

Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Synthetic and Crystallographic Studies

Research into the methylation process of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has revealed insights into the regioselectivity of consecutive alkylation, leading to the synthesis of structurally related compounds. This study is pivotal for the design of combinatorial libraries for scientific research. The synthesized compounds have been analyzed using various techniques including 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction, confirming their structures. Molecular docking simulations have suggested potential applications as inhibitors of Hepatitis B Virus replication, supported by experimental biological studies showing high inhibition of HBV replication at specific concentrations (Kovalenko et al., 2020).

Optical Properties and Applications

Another line of research focuses on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. Through various synthetic routes, compounds with moderate to high fluorescence quantum yields have been developed. These findings indicate the potential use of such compounds in applications requiring fluorescent materials, such as invisible ink dyes (Bogza et al., 2018).

Fluorophores in Biochemistry and Medicine

Quinoline derivatives are recognized for their efficiency as fluorophores in biochemistry and medicine, particularly for studying biological systems. The search for new, more sensitive, and selective compounds remains a significant area of research. Specific reactions have been explored to synthesize novel quinoline derivatives with potential antioxidant and radioprotective properties (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Carboxamide Derivatives

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the versatility of quinoline-based compounds. These derivatives have shown potent cytotoxic activities against various cancer cell lines in vitro, with some exhibiting significant effectiveness in vivo against challenging cancer models. This research highlights the potential of quinoline derivatives in developing new anticancer therapies (Deady et al., 2003).

properties

IUPAC Name |

methyl 4-[(4-methylphenyl)methoxy]-2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3S/c1-18-8-12-20(13-9-18)16-31-25-22-6-4-5-7-23(22)28-26(24(25)27(29)30-3)32-17-21-14-10-19(2)11-15-21/h4-15H,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXRXMBUMXNOTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-methylbenzyl)oxy)-2-((4-methylbenzyl)thio)quinoline-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2695932.png)

![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)

![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)